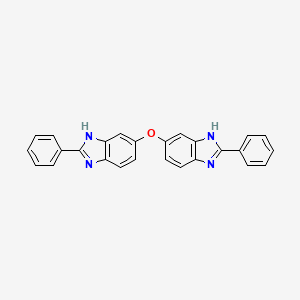![molecular formula C16H22ClNO2 B11086496 3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE is an organic compound with the molecular formula C16H22ClNO2 It is a derivative of propanamide and contains a cyclohexyl group substituted with a 4-hydroxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzyl alcohol and cyclohexylamine.
Formation of Intermediate: The 4-hydroxybenzyl alcohol is reacted with cyclohexylamine to form an intermediate compound.
Chlorination: The intermediate is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom.
Amidation: The chlorinated intermediate undergoes amidation with propanamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(4-HYDROXYPHENYL)PROPANAMIDE: A structurally similar compound with a simpler structure.
3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE: Another similar compound with the hydroxyl group in a different position.
Uniqueness
3-CHLORO-N-{1-[(4-HYDROXYPHENYL)METHYL]CYCLOHEXYL}PROPANAMIDE is unique due to its cyclohexyl group and the specific arrangement of functional groups. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22ClNO2 |
|---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
3-chloro-N-[1-[(4-hydroxyphenyl)methyl]cyclohexyl]propanamide |
InChI |
InChI=1S/C16H22ClNO2/c17-11-8-15(20)18-16(9-2-1-3-10-16)12-13-4-6-14(19)7-5-13/h4-7,19H,1-3,8-12H2,(H,18,20) |
InChI Key |
OYDAKCLFKKBAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


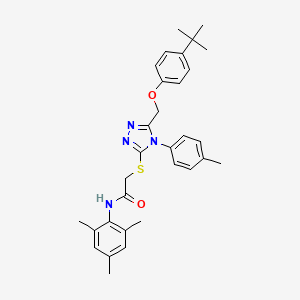
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11086419.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B11086429.png)
![2,6-di-tert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol](/img/structure/B11086432.png)
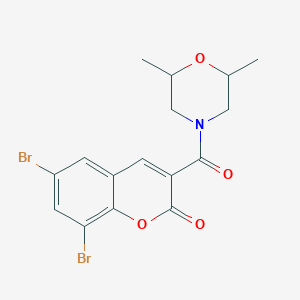
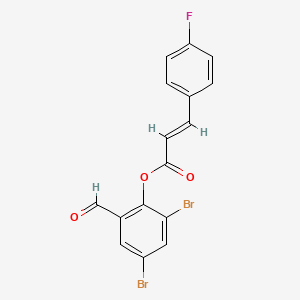
![7-[2-(4-fluorophenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11086464.png)
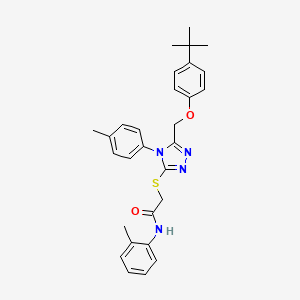
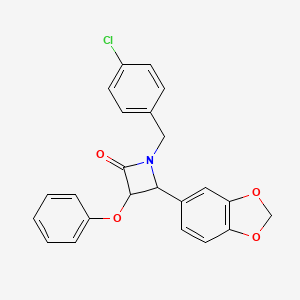
![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)

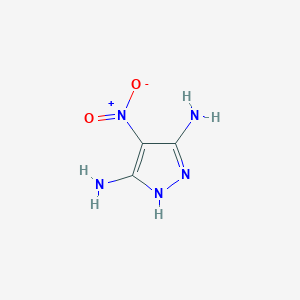
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
